molecular formula C37H28N6Na4O15S4 B1595625 Direct Yellow 34 CAS No. 6420-33-3

Direct Yellow 34

Cat. No. B1595625
CAS RN: 6420-33-3
M. Wt: 1016.9 g/mol
InChI Key: JQRFOMXXFJIGMQ-UHFFFAOYSA-J
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Description

Direct Yellow 34, also known as C.I. Direct Yellow 34 or C.I. 29060, belongs to the double azo class of dyes . It is a red light yellow dye that is soluble in water, producing an orange color . It is primarily used for dyeing cellulose fibers and paper .


Synthesis Analysis

The synthesis of Direct Yellow 34 involves the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid and coupling with 2-Amino-4-methylanisole . This process is followed by light gasification .


Molecular Structure Analysis

The molecular formula of Direct Yellow 34 is C37H28N6Na4O15S4 . It has a molecular weight of 1016.87 . It belongs to the double azo class of dyes .


Chemical Reactions Analysis

When Direct Yellow 34 is added to strong sulfuric acid, it turns blue, and then blue-black upon dilution . When the dye solution is mixed with strong hydrochloric acid, it forms a blu-ray black precipitation . When 10% sodium hydroxide solution is added to the dye solution, it forms a yellow precipitation .


Physical And Chemical Properties Analysis

Direct Yellow 34 is a red light yellow dye that is soluble in water, producing an orange color . It reacts with strong sulfuric acid to turn blue, and then blue-black upon dilution . It forms a blu-ray black precipitation when mixed with strong hydrochloric acid, and a yellow precipitation when mixed with a 10% sodium hydroxide solution .

Scientific Research Applications

1. Photocatalytic Decolorization and Degradation

  • Research has explored the decolorization of Direct Yellow 34 (and other azo dyes) through direct photolysis and hydrogen peroxide-assisted photodegradation, with varying efficiencies in closed and open reactor systems under UV radiation at natural pHs and temperatures (Yassumoto, Monezi, & Takashima, 2009).
  • The study of photocatalytic degradation of Direct Yellow 9, a related azo dye, using titanium dioxide and zinc oxide as photocatalysts, showed higher efficiency with zinc oxide. This offers insights into the degradation mechanisms for Direct Yellow 34 as well (Regulska, Bruś, & Karpińska, 2013).

2. Adsorption Studies for Dye Removal

  • The application of orange peel carbon for the removal of Direct Yellow 12 (similar in structure to Direct Yellow 34) from artificial textile dye effluent has been investigated, showing significant dye removal efficiency. This research suggests potential methods for removing Direct Yellow 34 from wastewater (Khaled, Nemr, El-Sikaily, & Abdelwahab, 2009).

3. Electrocoagulation for Dye Removal

  • Studies on the removal of dyes like Direct Yellow from aqueous solutions using alternating current electrocoagulation have been conducted. This method could potentially apply to the removal of Direct Yellow 34, offering an alternative to conventional dye removal techniques (Eyvaz, Kirlaroglu, Aktas, & Yüksel, 2009).

4. Photodegradation Using Activated Carbon-Loaded Zinc Oxide

  • The synergistic effect of activated carbon-loaded zinc oxide on the photodegradation of an azo dye (Direct Yellow 4) under solar irradiation has been analyzed. The findings are relevant to understanding the degradation of Direct Yellow 34 under similar conditions (Sobana, Krishnakumar, & Swaminathan, 2013).

5. Cloud Point Extraction Method

  • The cloud point extraction method has been used for the separation of Direct Yellow from micellar solutions of various nonionic surfactants, providing a technique that could be adapted for Direct Yellow 34 extraction and separation processes (Tatara, Materna, Schaadt, Bart, & Szymanowski, 2005).

Safety And Hazards

Direct Yellow 34 is classified as a Carcinogenicity, Category 1B substance . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment .

properties

IUPAC Name

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N6O15S4.4Na/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRFOMXXFJIGMQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N6Na4O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881407
Record name C.I. Direct Yellow 34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1016.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Yellow 34

CAS RN

6420-33-3, 68109-69-3
Record name Direct Yellow 34
Source ChemIDplus
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Record name 1,5-Naphthalenedisulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4)
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Record name 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:?)
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Record name C.I. Direct Yellow 34
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.507
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-p-phenylene)azo]]bis(naphthalene-1,5-disulphonic) acid, sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT YELLOW 34
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DP Chattopadhyay, D Surati - Journal of The Institution of Engineers (India …, 2020 - Springer
In this study, cotton fabrics were chemically attached with nano-chitosan using cyanuric chloride as an anchor in order to enhance its dyeability towards direct dyes and its bacterial …
Number of citations: 1 link.springer.com
C Keshava, S Nicolai, SV Vulimiri, FA Cruz… - Environment …, 2023 - Elsevier
Background Azo dyes are used in textiles and leather clothing. Human exposure can occur from wearing textiles containing azo dyes. Since the body’s enzymes and microbiome can …
Number of citations: 3 www.sciencedirect.com
Y Wang, L Hu, G Zhang, T Yan, L Yan, Q Wei… - Journal of colloid and …, 2017 - Elsevier
Magnetic hydroxyapatite-immobilized oxidized multi-walled carbon nanotubes (mHAP-oMWCNTs), an excellent adsorbent for Pb(II) and methylene blue (MB) removal, was synthesized …
Number of citations: 144 www.sciencedirect.com
D Morin, AJ PREECE - 205.193.152.61
… Green 28, Direct Orange 26, Direct Orange 39, Direct Violet 51 and Direct Yellow 28 may occur through contact with textile materials; and exposure to Direct Blue 71, Direct Yellow 34, …
Number of citations: 11 205.193.152.61
Т ЙОШИМОТО, А КАВАГУЧИ, К ООШИМА - 2016 - elibrary.ru
Изобретение относится к новым азосоединениям, предназначенным для струйной записи. Предложено азосоединение формулы (1), его таутомер или соль азосоединения …
Number of citations: 0 elibrary.ru

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